molecular formula C15H9Cl2NO5 B10887923 2-(4-Nitrophenyl)-2-oxoethyl 2,4-dichlorobenzoate

2-(4-Nitrophenyl)-2-oxoethyl 2,4-dichlorobenzoate

Cat. No.: B10887923
M. Wt: 354.1 g/mol
InChI Key: AABPCJFVLDUVQS-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 2,4-dichlorobenzoate: is a chemical compound with a complex structure. Let’s break it down:

    2-(4-Nitrophenyl)-2-oxoethyl: This part of the compound contains a nitro group (NO₂) attached to a phenyl ring (C₆H₅). The “2-oxoethyl” group refers to an ethyl group (CH₂CH₃) with a carbonyl (C=O) functional group.

    2,4-dichlorobenzoate: This portion consists of a benzoate ring (C₆H₅COO-) with chlorine atoms (Cl) at positions 2 and 4.

Preparation Methods

The synthetic routes for this compound involve several steps. While I don’t have specific details on industrial production methods, here’s a general outline:

    Nitration of Phenyl Ring: Start by nitrating the phenyl ring at position 4 using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

    Oxidation of Ethyl Group: Oxidize the ethyl group to form the 2-oxoethyl moiety.

    Chlorination of Benzoate Ring: Introduce chlorine atoms at positions 2 and 4 of the benzoate ring using reagents like thionyl chloride (SOCl₂).

Chemical Reactions Analysis

    Reduction: The nitro group can be reduced to an amino group (NH₂) using reducing agents like tin and hydrochloric acid.

    Substitution: The chlorine atoms can undergo substitution reactions with various nucleophiles.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Researchers might explore its interactions with enzymes or receptors.

    Medicine: Investigate its pharmacological properties or use as a prodrug.

    Industry: Perhaps in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism remains an area of study. It may inhibit enzymes or interact with cellular pathways related to melanin synthesis or other processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers would compare its structure, reactivity, and properties with related molecules.

Properties

Molecular Formula

C15H9Cl2NO5

Molecular Weight

354.1 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C15H9Cl2NO5/c16-10-3-6-12(13(17)7-10)15(20)23-8-14(19)9-1-4-11(5-2-9)18(21)22/h1-7H,8H2

InChI Key

AABPCJFVLDUVQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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